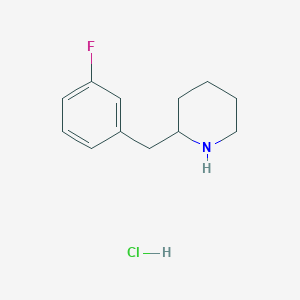

2-(3-Fluoro-benzyl)-piperidine hydrochloride

カタログ番号 B1341341

CAS番号:

1172356-91-0

分子量: 229.72 g/mol

InChIキー: AUBNCLBEYQVQFB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-Fluoro-benzyl)-piperidine hydrochloride” likely refers to a compound that contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The “3-Fluoro-benzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom at the 3rd position .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-Fluoro-benzyl halide with piperidine. The halide (usually chloride or bromide) serves as a good leaving group in the nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure would consist of a six-membered piperidine ring attached to a benzyl group with a fluorine atom at the 3rd position. The presence of the fluorine atom could significantly affect the compound’s chemical properties, as fluorine is highly electronegative .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the piperidine nitrogen could act as a base or a nucleophile, and the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds containing a piperidine ring are basic due to the presence of the nitrogen atom. The fluorine atom on the benzyl group could affect the compound’s lipophilicity, which is an important factor in drug absorption .科学的研究の応用

Synthesis and Metabolic Studies

- Neuroleptic Agent Synthesis : A study by Nakatsuka, Kawahara, & Yoshitake (1981) describes the synthesis of a neuroleptic agent using a compound similar to 2-(3-Fluoro-benzyl)-piperidine hydrochloride. This was intended for use in metabolic studies, highlighting its potential in neuropharmacology research.

Pharmacology and Bioactivity

- HIV-1 Inhibitors : Dong et al. (2012) synthesized and evaluated novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. They found compounds like N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride to be potent against HIV-1, demonstrating the potential of similar structures in antiviral research (Dong et al., 2012).

- Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to 2-(3-Fluoro-benzyl)-piperidine hydrochloride, revealed significant anti-acetylcholinesterase activity. This points to potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Imaging and Diagnostic Applications

- Radiotracer Development : A study by Grosse Maestrup et al. (2011) involved developing fluorinated radiotracers for imaging σ(1) receptors in the central nervous system, using spirocyclic piperidines. This suggests that compounds like 2-(3-Fluoro-benzyl)-piperidine hydrochloride could be useful in neuroimaging (Grosse Maestrup et al., 2011).

Chemical Synthesis and Reactivity

- Novel Piperidine Derivatives : A publication by Pietra and Cima (1971) discusses the reactivity of compounds like 2-fluorotropone with piperidine, producing 2-piperidinotropone. Such studies contribute to our understanding of chemical reactions and synthesis involving piperidine derivatives (Pietra & Cima, 1971).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(3-fluorophenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBNCLBEYQVQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588841 |

Source

|

| Record name | 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-benzyl)-piperidine hydrochloride | |

CAS RN |

1172356-91-0 |

Source

|

| Record name | 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

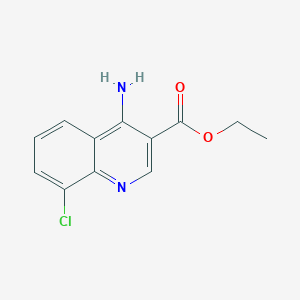

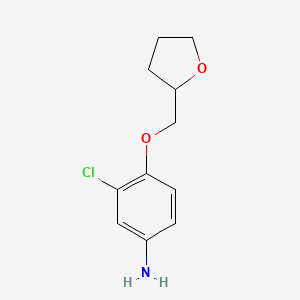

3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline

943117-19-9

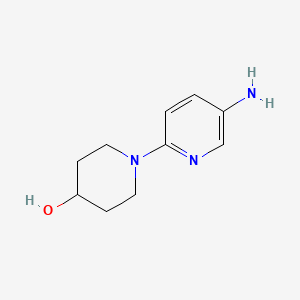

1-(5-Aminopyridin-2-yl)piperidin-4-ol

476342-37-7

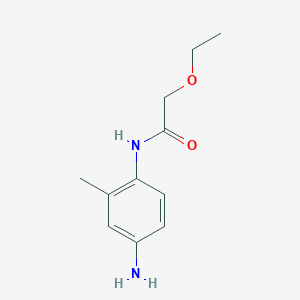

N-(4-Amino-2-methylphenyl)-2-ethoxyacetamide

953894-87-6

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)